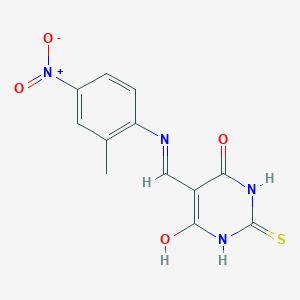
5-(((2-methyl-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((2-methyl-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C12H10N4O4S and its molecular weight is 306.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(((2-methyl-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione , a derivative of dihydropyrimidine, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation of 2-thioxodihydropyrimidine derivatives with substituted anilines. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The yield and purity of the synthesized compound can vary based on the specific reaction conditions employed.
Antiproliferative Effects
Several studies have reported the antiproliferative activity of compounds related to this compound. For instance:
- In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The compound has also shown antimicrobial properties against a range of bacterial strains. In a study evaluating its antibacterial effects:
- It was found to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with varying degrees of effectiveness. The minimum inhibitory concentrations (MICs) were determined, indicating its potential as a lead compound for developing new antibiotics .
Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor of specific enzymes , including:
- Histone deacetylases (HDACs) : Compounds with similar structures have been shown to inhibit HDACs, leading to alterations in gene expression associated with cancer progression. This suggests a potential role in cancer therapy by modulating epigenetic factors .
- Kinesin ATPase activity : Some derivatives demonstrated inhibitory effects on kinesin ATPase activity, which is crucial for mitotic spindle function during cell division .
Case Study 1: Cancer Cell Lines
In a comparative study, this compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| A549 (Lung) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Inhibition of HDAC activity |
This table illustrates the varying sensitivity of different cancer cell lines to the compound and highlights its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against standard bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Classification |
|---|---|---|
| Staphylococcus aureus | 25 | Gram-positive |
| Escherichia coli | 50 | Gram-negative |
| Pseudomonas aeruginosa | 30 | Gram-negative |
These results indicate that the compound possesses significant antibacterial activity, suggesting its utility in treating bacterial infections.
特性
IUPAC Name |
6-hydroxy-5-[(2-methyl-4-nitrophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S/c1-6-4-7(16(19)20)2-3-9(6)13-5-8-10(17)14-12(21)15-11(8)18/h2-5H,1H3,(H3,14,15,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIQYTFPUNCZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














